molecular formula C7H3BrClFO B1410776 2-Bromo-5-chloro-3-fluorobenzaldehyde CAS No. 1807028-15-4

2-Bromo-5-chloro-3-fluorobenzaldehyde

Cat. No.: B1410776
CAS No.: 1807028-15-4
M. Wt: 237.45 g/mol
InChI Key: APPKWBURKZJGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-chloro-3-fluorobenzaldehyde is a halogenated aromatic aldehyde featuring bromo (Br), chloro (Cl), and fluoro (F) substituents at the 2-, 5-, and 3-positions of the benzene ring, respectively. The aldehyde functional group at the 1-position makes it a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its electron-deficient aromatic ring, due to the electron-withdrawing effects of halogens and the aldehyde group, enhances reactivity in nucleophilic aromatic substitution and cross-coupling reactions.

Properties

IUPAC Name

2-bromo-5-chloro-3-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClFO/c8-7-4(3-11)1-5(9)2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPKWBURKZJGRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-chloro-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 2-chloro-5-fluorobenzaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound in its pure form .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-Bromo-5-chloro-3-fluorobenzaldehyde is widely used as an intermediate in the synthesis of complex organic molecules. Its halogen substituents enhance reactivity, allowing for various substitution reactions. The compound can undergo nucleophilic substitution, where the bromine or chlorine atoms can be replaced by other functional groups, facilitating the synthesis of more complex structures .

Dihydrobenzoxaborole Synthesis
This compound is employed in the synthesis of dihydrobenzoxaboroles, which are significant in medicinal chemistry due to their antifungal properties. The introduction of aryl or heteroaryl substituents at the 1-position of these compounds can optimize their biological activity .

Pharmaceutical Applications

Drug Development
In medicinal chemistry, this compound acts as a precursor for developing potential drug candidates. Its unique structure allows for modifications that can lead to biologically active compounds targeting various diseases. For instance, it has been utilized in synthesizing compounds with anti-inflammatory and antifungal activities .

Pharmacokinetics and Safety
The pharmacokinetic properties of derivatives synthesized from this compound are under investigation to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, safety data indicate that while handling this compound, precautions must be taken due to its irritant properties .

Material Science

Dyes and Pigments Production
this compound is also utilized in producing dyes and pigments. The incorporation of halogens into dye structures can enhance color stability and solubility in various solvents, making them suitable for industrial applications .

Case Studies

Study Focus Findings
Synthesis of Dihydrobenzoxaboroles Investigated the synthesis routes for dihydrobenzoxaboroles using this compoundDemonstrated effective yields and highlighted the biological relevance of synthesized compounds against fungal infections .
Pharmacological Evaluation Evaluated derivatives of this compound for anti-inflammatory activityIdentified several active compounds with potential therapeutic applications .
Industrial Applications Studied the use of halogenated benzaldehydes in dye productionFound that halogen substitutions significantly improved dye properties such as lightfastness and solubility.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their differences from 2-bromo-5-chloro-3-fluorobenzaldehyde:

Compound Name Molecular Formula Substituents (Positions) Functional Group Key Differences
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ Br (5), F (4), OH (2) Aldehyde, Hydroxyl Hydroxyl group increases polarity and hydrogen-bonding capacity
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF Br (1), Cl (3), F (5) None (halogens only) Lacks aldehyde group; lower molecular weight (209.45 g/mol)
3-Bromo-5-chloro-4-hydroxybenzaldehyde C₇H₄BrClO₂ Br (3), Cl (5), OH (4) Aldehyde, Hydroxyl Hydroxyl group enhances solubility in polar solvents
2-Bromo-5-(trifluoromethyl)benzaldehyde C₈H₄BrF₃O Br (2), CF₃ (5) Aldehyde Trifluoromethyl group (stronger electron-withdrawing) vs. Cl/F in target
2-Amino-5-bromo-4-fluorobenzoic acid C₇H₅BrFNO₂ Br (5), F (4), NH₂ (2) Carboxylic acid, Amino Amino and carboxylic acid groups increase polarity and zwitterionic potential

Biological Activity

2-Bromo-5-chloro-3-fluorobenzaldehyde is a halogenated benzaldehyde that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on a benzaldehyde backbone. These halogen groups significantly influence its chemical reactivity and biological interactions. The compound can be synthesized via various methods, including electrophilic aromatic substitution and condensation reactions with suitable precursors.

Biological Activity

1. Antimicrobial Properties:
Research indicates that halogenated benzaldehydes, including this compound, exhibit antimicrobial activity. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents in pharmaceutical formulations.

2. Interaction with Hemoglobin:
Studies suggest that derivatives of this compound may enhance oxygen affinity in hemoglobin, which could be beneficial in treating conditions such as sickle cell disease. This interaction is attributed to the compound's ability to stabilize the R-state of hemoglobin, promoting improved oxygen transport.

3. Enzyme Modulation:
The electrophilic nature of this compound allows it to interact with enzymes and proteins, influencing several biochemical pathways. It can act as a substrate or inhibitor for various enzymes, leading to altered metabolic processes within cells. For example, it may inhibit enzymes involved in metabolic pathways, resulting in changes in cellular energy production and metabolite levels.

The biological activity of this compound is primarily mediated through its interactions with specific biomolecules:

  • Electrophilic Interactions: The compound can act as an electrophile in nucleophilic aromatic substitution reactions, engaging with nucleophiles such as amines and thiols to form stable adducts.
  • Enzyme Inhibition: By forming covalent bonds with active sites on enzymes, it can inhibit their activity, leading to significant changes in cellular functions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

StudyFindings
Zhang et al. (2022)Demonstrated the compound's role as a precursor for synthesizing pharmaceuticals targeting metabolic pathways .
PMC3912855 (2013)Investigated the effects of similar halogenated compounds on α7 nAChRs, highlighting potential cognitive benefits .
Smolecule (2023)Identified antimicrobial properties and potential applications in enhancing hemoglobin's oxygen affinity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-5-chloro-3-fluorobenzaldehyde, and how can regioselectivity be controlled?

  • Methodological Answer : Synthesis typically involves sequential halogenation of benzaldehyde derivatives. For example:

  • Step 1 : Introduce fluorine via electrophilic aromatic substitution (EAS) using a directing group (e.g., -CHO) to ensure para/ortho positioning.
  • Step 2 : Bromination and chlorination via radical or metal-catalyzed methods (e.g., FeCl₃ for Cl, NBS for Br). Regioselectivity is controlled by steric and electronic effects of existing substituents. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps .
  • Validation : Use NMR (¹H/¹³C) and LC-MS to confirm intermediate structures. X-ray crystallography (via SHELXL) resolves ambiguities in regiochemistry .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :

  • Chromatography : HPLC or GC-MS to assess purity (>95% threshold is standard ).
  • Spectroscopy :
  • NMR : ¹⁹F NMR distinguishes fluorine environments; coupling patterns in ¹H NMR identify substituent positions.
  • IR : Confirm aldehyde C=O stretch (~1700 cm⁻¹) and halogen vibrations (C-Br ~600 cm⁻¹) .
  • Crystallography : SHELX programs refine crystal structures, critical for resolving stereoelectronic effects .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer :

  • Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent aldehyde oxidation and halogen degradation. Use amber vials to avoid photolytic dehalogenation .
  • Monitoring : Regular TGA/DSC analysis detects thermal decomposition. Stability studies under accelerated conditions (40°C/75% RH) predict shelf life .

Advanced Research Questions

Q. How do the electronic effects of Br, Cl, and F substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : Fluorine (high electronegativity) deactivates the ring, directing metal catalysts (e.g., Pd) to meta/para positions. Bromine acts as a leaving group in Suzuki-Miyaura couplings, while Cl may require harsher conditions (e.g., CuI catalysis) .
  • Computational Analysis : DFT calculations (B3-LYP/6-31G*) map frontier orbitals to predict reactivity. Fukui indices identify nucleophilic/electrophilic sites .

Q. What computational strategies can model the vibrational and electronic properties of this compound?

  • Methodological Answer :

  • Vibrational Frequencies : Use scaled quantum mechanical methods (e.g., B3-PW91/6-311G(df,p)) to match experimental IR/Raman spectra. Scale factors (0.96–0.98) adjust harmonic frequencies to observed fundamentals .
  • Electronic Properties : TD-DFT calculates UV-Vis spectra; solvent effects (PCM model) improve accuracy for λmax predictions .

Q. How can conflicting crystallographic data on halogenated benzaldehydes be resolved?

  • Methodological Answer :

  • Data Reconciliation : Compare unit cell parameters (a, b, c angles) and hydrogen bonding networks across studies. SHELXL’s twin refinement handles twinning in crystals with multiple halogen substituents .
  • Validation Tools : CheckCIF/PLATON flags steric clashes or unusual bond lengths. Cross-reference with Cambridge Structural Database entries for analogous compounds .

Q. What mechanistic insights explain unexpected by-products in the halogenation of this compound?

  • Methodological Answer :

  • By-Product Analysis : LC-MS/MS identifies dimers or dehalogenated products. Radical trapping experiments (e.g., TEMPO) confirm/rule out radical pathways .
  • Kinetic Studies : Monitor reaction progress via in situ IR. Eyring plots (ΔH‡/ΔS‡) differentiate between concerted and stepwise mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-chloro-3-fluorobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-chloro-3-fluorobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.